

Application Notes and Protocols for EW-7195 In Vitro Assays

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro assays for characterizing **EW-7195**, a potent and selective inhibitor of the TGF- β type I receptor kinase (ALK5). The protocols detailed below are designed to enable researchers to effectively evaluate the biochemical and cellular activity of **EW-7195** and similar compounds targeting the TGF- β signaling pathway.

Introduction

EW-7195 is a small molecule inhibitor that specifically targets the Activin-like kinase 5 (ALK5), also known as TGF-β receptor 1 (TGFβR1).[1][2] The transforming growth factor-β (TGF-β) signaling pathway plays a dual role in cancer, acting as a tumor suppressor in the early stages but promoting tumor progression, invasion, and metastasis in advanced stages.[3][4] By inhibiting ALK5, **EW-7195** effectively blocks the phosphorylation of downstream mediators Smad2 and Smad3, thereby preventing their nuclear translocation and subsequent regulation of target gene expression.[1][5][6] This inhibition ultimately leads to the suppression of epithelial-to-mesenchymal transition (EMT), cell migration, and invasion, making ALK5 an attractive target for anti-cancer therapies.[1][7]

Mechanism of Action



The canonical TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to its type II receptor (TβRII), which then recruits and phosphorylates the type I receptor, ALK5.[1][8] The activated ALK5 subsequently phosphorylates the receptor-regulated Smads (R-Smads), primarily Smad2 and Smad3. These phosphorylated R-Smads form a complex with the common-mediator Smad (Co-Smad), Smad4. This complex then translocates into the nucleus to regulate the transcription of target genes involved in various cellular processes, including cell cycle control, apoptosis, and EMT.[8] **EW-7195** competitively binds to the ATP-binding site of the ALK5 kinase domain, preventing the phosphorylation of Smad2 and Smad3 and thereby inhibiting the entire downstream signaling cascade.[9]

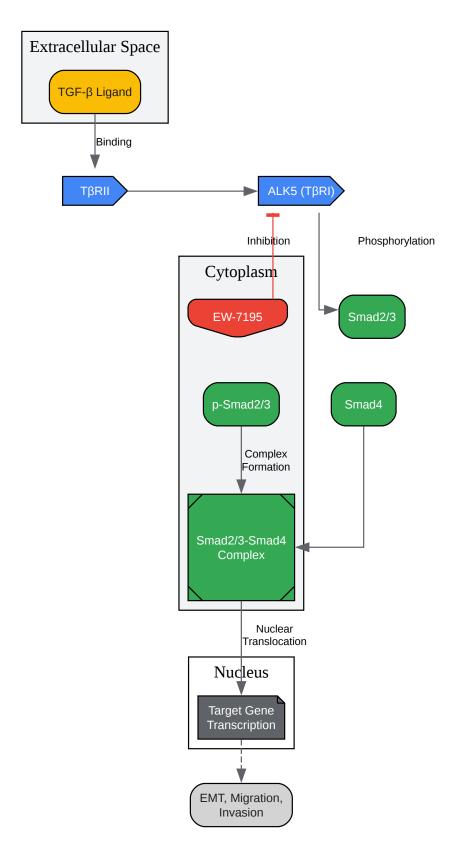
Quantitative Data Summary

The following table summarizes the key quantitative data for **EW-7195** and a related compound, EW-7197, from in vitro studies.

Parameter	Value	Assay Type	Notes
EW-7195 IC50	4.83 nM	ALK5 Kinase Assay	Demonstrates potent inhibition of the primary target enzyme.[1][2]
EW-7195 Selectivity	>300-fold vs. p38α	Kinase Panel Screening	Highlights the high selectivity for ALK5 over other related kinases.[2]
EW-7197 IC50	13.2 nM	3TP-Lux Reporter Assay (4T1 cells)	A related, potent ALK5 inhibitor showing strong cellular activity.
EW-7197 IC50	12.9 nM	ALK5 Kinase Assay	Biochemical potency of a closely related analog.[9]

Signaling Pathway Diagram





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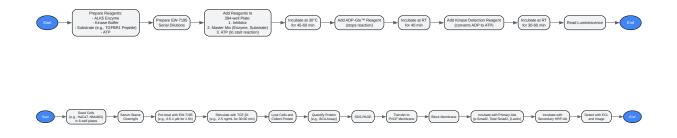
Caption: Mechanism of action of **EW-7195** in the TGF-β signaling pathway.



Experimental Protocols ALK5 Kinase Assay (Biochemical)

This assay quantitatively measures the ability of **EW-7195** to inhibit the kinase activity of ALK5 in a cell-free system. A common method is a luminescence-based assay that measures ATP consumption.

Workflow Diagram:



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